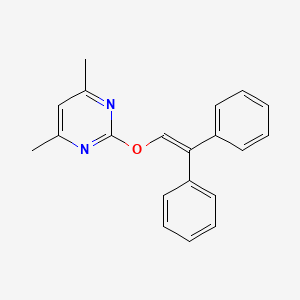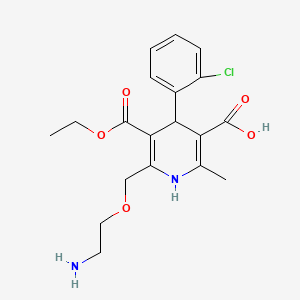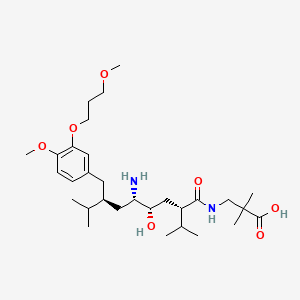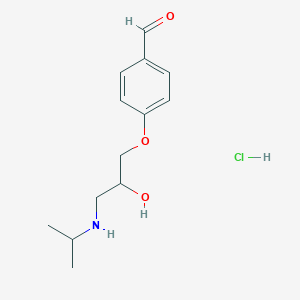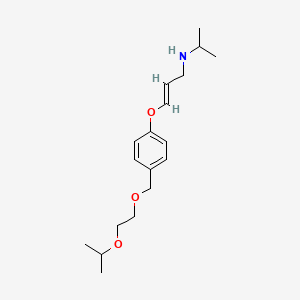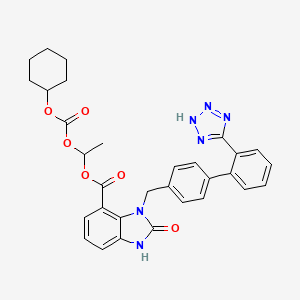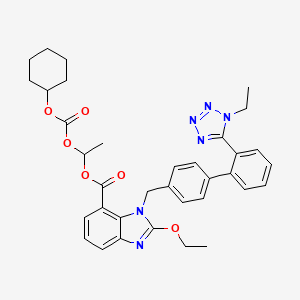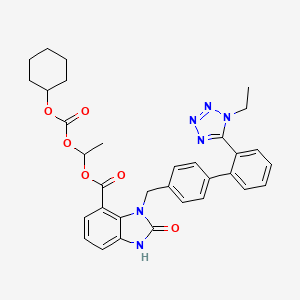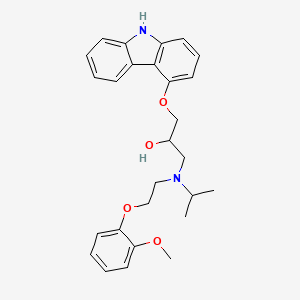phosphoryl]acetic acid CAS No. 128948-00-5](/img/structure/B601002.png)
[(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuroprotective Properties and ER Stress Inhibition
The compound has been recognized for its potential neuroprotective properties. Sodium 4-phenylbutyrate, a related compound, has demonstrated significant neuroprotective effects against cerebral ischemic injury. It was found to mitigate infarction volume, reduce hemispheric swelling, and improve neurological status in a mouse model of hypoxia-ischemia. Moreover, it played a role in suppressing endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating its therapeutic potential for cerebral ischemia treatment (Xin Qi et al., 2004).
Endoplasmic Reticulum Stress and Metabolic Diseases
The compound has also been involved in studies addressing ER stress and its link to chronic diseases. 4-Phenylbutyric acid, in particular, has been used as a chemical chaperone to alleviate ER stress. This mechanism has been shown to have therapeutic implications for metabolic diseases like diabetes. It led to the normalization of hyperglycemia, restoration of systemic insulin sensitivity, and resolution of fatty liver disease in diabetic mice (Umut Özcan et al., 2006).
Potential in Alzheimer’s Disease Treatment
Another notable application is in the treatment of Alzheimer's disease. Sodium 4-phenylbutyrate has been found to reverse spatial learning and memory deficits in mouse models of Alzheimer's without altering β-amyloid burden. It also reduced the phosphorylated form of tau, a significant factor in Alzheimer's pathology, potentially by affecting the glycogen synthase kinase 3β (GSK3β) (A. Ricobaraza et al., 2009).
Chemical Modulation and Drug Design
The compound's structural versatility has been utilized in drug design, particularly in developing pharmacophores for macrophage migration inhibitory factor (MIF). Modifications of the chemical structure resulted in varying binding orientations in the active site of MIF, providing insights for further structure-based drug design efforts (G. Crichlow et al., 2007).
Bone Selective Estrogen Mimetics
Research has also delved into the compound's potential as a bone-selective estrogen mimetic. Modifications in its structure have led to the development of analogues with differential bone loss suppressive effects, akin to those of selective estrogen receptor modulators (SERMs) like tamoxifen (V. N. Rubin et al., 2001).
Propriétés
IUPAC Name |
2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVPSAAFKIBID-AFMDSPMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652296 |
Source


|
| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |
CAS RN |
128948-00-5 |
Source


|
| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

